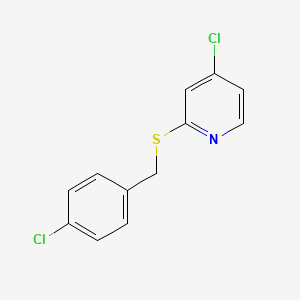

4-Chloro-2-((4-chlorobenzyl)thio)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1346707-51-4 |

|---|---|

Molecular Formula |

C12H9Cl2NS |

Molecular Weight |

270.2 g/mol |

IUPAC Name |

4-chloro-2-[(4-chlorophenyl)methylsulfanyl]pyridine |

InChI |

InChI=1S/C12H9Cl2NS/c13-10-3-1-9(2-4-10)8-16-12-7-11(14)5-6-15-12/h1-7H,8H2 |

InChI Key |

KXTLPSBPOMVHKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Chloro 2 4 Chlorobenzyl Thio Pyridine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inub.edu For 4-Chloro-2-((4-chlorobenzyl)thio)pyridine, the most logical and strategic disconnection is the C-S (thioether) bond, as reliable methods exist for its formation. amazonaws.com This disconnection leads to two primary retrosynthetic pathways, hinging on which fragment acts as the nucleophile and which as the electrophile.

Figure 1: Primary Retrosynthetic Disconnection of the Target Molecule

Pathway A (Preferred): This pathway involves the disconnection of the C2-S bond, leading to a halogenated pyridine (B92270) electrophile (specifically, a 2-halo-4-chloropyridine) and a sulfur-based nucleophile (4-chlorobenzyl mercaptan). This is the most common and strategically sound approach. Pyridine rings with a leaving group at the 2- or 4-position are highly activated towards nucleophilic aromatic substitution (SNAr) due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. abertay.ac.ukquimicaorganica.orgimperial.ac.uk The reaction between 2,4-dichloropyridine (B17371) and 4-chlorobenzyl mercaptan (or its corresponding thiolate) is a classic example of this reactivity.

Pathway B: An alternative disconnection would involve 2-mercapto-4-chloropyridine as the nucleophile and a 4-chlorobenzyl halide as the electrophile. While viable, this route can sometimes be complicated by the potential for competitive N-alkylation of the pyridinethiol, which can exist in equilibrium with its 2-pyridone tautomer. chemrxiv.org Therefore, Pathway A, which offers more predictable regioselectivity, is generally favored.

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of the target molecule relies on the efficient preparation of its key precursors as identified in the retrosynthetic analysis.

The primary electrophilic precursor for the preferred synthetic route is 2,4-dichloropyridine. This intermediate is most commonly synthesized from 2,4-dihydroxypyridine (B17372) (which exists predominantly as the 2,4-pyridinedione tautomer). The conversion is typically achieved by treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst. acs.org Other chlorinating agents like thionyl chloride (SOCl₂) can also be employed. chemicalbook.com

Table 1: Selected Methods for the Synthesis of 2,4-Dichloropyridine

| Starting Material | Reagent(s) | Conditions | Yield (%) | Reference |

| 2,4-Dihydroxypyridine | POCl₃, N,N-Diethylaniline | Heat to 90-95 °C, 2h | Not specified | acs.org |

| Uracil (B121893) (2,4-Dihydroxypyrimidine) | POCl₃, PCl₅ | Reflux | ~75% | chemicalbook.com |

| 2-Chloro-4-aminopyridine | tBuONO, CuCl₂ | Acetonitrile (B52724), 0-20 °C, 16h | 62% | chemicalbook.com |

Note: The synthesis from uracil yields 2,4-dichloropyrimidine, a related but different heterocyclic system. The principles of chlorination are analogous.

The nucleophilic component for the reaction is 4-chlorobenzyl mercaptan. This compound is typically prepared from the corresponding 4-chlorobenzyl halide (e.g., 4-chlorobenzyl chloride) through a nucleophilic substitution reaction with a source of hydrosulfide (B80085), such as sodium hydrosulfide (NaSH) or an alkali metal hydrosulfide salt. guidechem.comgoogle.com

The precursor, 4-chlorobenzyl chloride, can be synthesized via the free-radical chlorination of 4-chlorotoluene (B122035) using reagents like sulfuryl chloride (SO₂Cl₂) with a radical initiator (e.g., AIBN or benzoyl peroxide) or by direct chlorination with chlorine gas under UV irradiation. prepchem.com

Reaction Scheme for 4-Chlorobenzyl Mercaptan Synthesis

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, the development of synthetic methodologies has been heavily influenced by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. mdpi.com Concurrently, advanced techniques that accelerate reaction times and improve efficiency have become increasingly prevalent.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govnih.gov The application of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher product yields and purity compared to conventional heating methods. nih.govnih.gov

For the synthesis of this compound, a plausible microwave-assisted protocol would involve the reaction of 2,4-dichloropyridine with 4-chlorobenzyl mercaptan. The key variables in such a synthesis are the solvent, the base, the reaction temperature, and the irradiation time.

A typical procedure would involve charging a microwave reactor vessel with 2,4-dichloropyridine, 4-chlorobenzyl mercaptan, a suitable base, and a high-boiling point solvent. The selection of the solvent is crucial in microwave chemistry, as it must efficiently absorb microwave energy. Polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are often employed. However, in line with green chemistry principles, greener solvent alternatives are increasingly being explored. acsgcipr.org The choice of base is also critical for the deprotonation of the thiol to the more nucleophilic thiolate. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases such as triethylamine (B128534) (TEA).

The reaction mixture is then subjected to microwave irradiation at a set temperature for a specific duration. Optimization of these parameters is essential to maximize the yield of the desired product while minimizing the formation of byproducts. A hypothetical optimization study is presented in Table 1.

Table 1: Hypothetical Optimization of Microwave-Assisted Synthesis of this compound This table is for illustrative purposes and does not represent actual experimental data.

| Entry | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMF | K₂CO₃ | 120 | 15 | 75 |

| 2 | DMSO | K₂CO₃ | 120 | 15 | 82 |

| 3 | NMP | K₂CO₃ | 120 | 15 | 78 |

| 4 | DMSO | NaH | 120 | 10 | 85 |

| 5 | DMSO | TEA | 120 | 20 | 65 |

| 6 | DMSO | K₂CO₃ | 150 | 10 | 90 |

The significant reduction in reaction time and potential for high yields make microwave-assisted synthesis an attractive approach for the preparation of this compound. nih.gov

Catalyst-Free Methodologies for Thioether Formation

While transition-metal catalysis is a common strategy for the formation of carbon-sulfur bonds, catalyst-free methods are gaining traction due to their cost-effectiveness, reduced toxicity, and simpler purification procedures. researchgate.net The synthesis of this compound is amenable to such approaches, primarily through nucleophilic aromatic substitution (SNAr) reactions. acsgcipr.orgjst.go.jp

The SNAr reaction for this synthesis would involve the attack of the 4-chlorobenzyl thiolate on the electron-deficient 2-position of the 4-chloropyridine (B1293800) ring. acsgcipr.org The chlorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom in the pyridine ring.

Key factors influencing the success of a catalyst-free SNAr reaction for this thioether formation include:

Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are typically used to facilitate the reaction by stabilizing the charged intermediate (Meisenheimer complex). nih.govacsgcipr.org

Base: A suitable base is required to generate the thiolate nucleophile from 4-chlorobenzyl mercaptan. The basicity of the thiolate is a critical factor; it must be a strong enough nucleophile to attack the pyridine ring but not so basic as to cause side reactions. masterorganicchemistry.com

Temperature: The reaction may require heating to proceed at a reasonable rate, although milder conditions are always desirable.

An alternative catalyst-free approach involves the use of xanthates as thiol surrogates. mdpi.com This method avoids the use of foul-smelling thiols. In this scenario, a potassium salt of a xanthate could react with 2,4-dichloropyridine, followed by a subsequent transformation to yield the desired thioether.

Another potential catalyst-free method is an acid-mediated coupling, which could involve the reaction of a thiol with a diaryliodonium salt under acidic conditions. organic-chemistry.org However, the direct applicability of this method to the specific substrates for this compound would require further investigation.

Yield Optimization and Purity Profiling in Synthetic Campaigns

The successful synthesis of this compound on any scale requires careful optimization of reaction conditions to maximize the yield and ensure high purity of the final product.

A systematic approach to yield optimization involves the individual and combined study of various reaction parameters. A design of experiments (DoE) approach can be a powerful tool in this regard, allowing for the efficient exploration of the reaction space.

Key Parameters for Optimization:

Stoichiometry of Reactants: Varying the molar ratio of 2,4-dichloropyridine to 4-chlorobenzyl mercaptan can significantly impact the yield. An excess of one reactant may be necessary to drive the reaction to completion.

Choice and Concentration of Base: The strength and amount of base used will affect the concentration of the active thiolate nucleophile.

Solvent: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants and products. researchgate.net

Temperature and Reaction Time: These two parameters are often interdependent. Higher temperatures generally lead to faster reaction rates but can also promote the formation of impurities.

Purity Profiling:

Ensuring the purity of the synthesized this compound is crucial for its intended application. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the final product and for monitoring the progress of the reaction. patsnap.com A suitable HPLC method would involve the selection of an appropriate column, mobile phase, and detector (e.g., UV detector). The purity is determined by the relative area of the product peak compared to any impurity peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized compound. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure. While specific NMR data for this compound is not readily available in the public domain, the expected spectral features can be predicted based on analogous structures. rsc.orgchemicalbook.comchemicalbook.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.

A typical purification protocol for this compound would involve an initial workup to remove inorganic salts and excess reagents, followed by recrystallization or column chromatography to isolate the pure product. google.com

Table 2: Analytical Techniques for Purity and Structural Confirmation

| Technique | Purpose | Information Obtained |

|---|---|---|

| HPLC | Purity assessment, reaction monitoring | Retention time, peak area (purity) |

| ¹H NMR | Structural elucidation | Chemical shift, integration, coupling constants of protons |

| ¹³C NMR | Structural elucidation | Chemical shift of carbon atoms |

By systematically optimizing the synthetic route and employing rigorous methods for purity profiling, high-quality this compound can be reliably produced for research and development purposes.

Structural Elucidation and Comprehensive Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete picture of the atomic arrangement within 4-Chloro-2-((4-chlorobenzyl)thio)pyridine can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the pyridine (B92270) and chlorobenzyl moieties. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

The protons of the 4-chlorobenzyl group are expected to appear as two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The methylene (B1212753) protons connecting the sulfur atom and the chlorophenyl ring would likely present as a singlet, given the absence of adjacent protons for coupling.

The pyridine ring protons will display a characteristic splitting pattern. The proton at the 6-position is expected to be a doublet, coupling with the proton at the 5-position. The proton at the 5-position should appear as a doublet of doublets due to coupling with the protons at the 6- and 3-positions. The proton at the 3-position is expected to be a doublet, coupling with the proton at the 5-position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 (Pyridine) | 7.0 - 7.2 | d |

| H-5 (Pyridine) | 7.2 - 7.4 | dd |

| H-6 (Pyridine) | 8.2 - 8.4 | d |

| H-2', H-6' (Chlorobenzyl) | 7.3 - 7.5 | d |

| H-3', H-5' (Chlorobenzyl) | 7.2 - 7.4 | d |

| Methylene (-S-CH₂-) | 4.3 - 4.5 | s |

Note: Predicted values are based on analogous structures and general chemical shift principles. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The pyridine ring carbons will have characteristic chemical shifts, with the carbon atom attached to the electron-withdrawing chlorine atom (C-4) and the carbon attached to the sulfur atom (C-2) appearing at lower fields. The chlorobenzyl moiety will show four distinct signals for the aromatic carbons, with the carbon bearing the chlorine atom (C-4') and the ipso-carbon (C-1') being readily identifiable. The methylene carbon will resonate in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 158 - 162 |

| C-3 (Pyridine) | 120 - 124 |

| C-4 (Pyridine) | 148 - 152 |

| C-5 (Pyridine) | 122 - 126 |

| C-6 (Pyridine) | 149 - 153 |

| C-1' (Chlorobenzyl) | 135 - 139 |

| C-2', C-6' (Chlorobenzyl) | 130 - 134 |

| C-3', C-5' (Chlorobenzyl) | 128 - 132 |

| C-4' (Chlorobenzyl) | 132 - 136 |

| Methylene (-S-CH₂-) | 35 - 40 |

Note: Predicted values are based on analogous structures and general chemical shift principles. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.

A COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be observed between H-3 and H-5, and between H-5 and H-6 of the pyridine ring, confirming their connectivity.

An HSQC experiment would establish the one-bond correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. For example, the singlet of the methylene protons would correlate with the aliphatic carbon signal in the HSQC spectrum, confirming its identity.

Mass Spectrometry (MS) for Molecular Mass Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₂H₉Cl₂NS. The presence of two chlorine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak, with M, M+2, and M+4 peaks in a ratio of approximately 9:6:1.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules. In the positive ion mode, the ESI-MS spectrum of this compound would be expected to show a prominent protonated molecular ion [M+H]⁺. Fragmentation of this ion could lead to the loss of the chlorobenzyl group or cleavage of the C-S bond, providing further structural information.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. Each vibrational mode is sensitive to the molecule's structure, bond strengths, and symmetry, providing a unique spectral signature.

Key predicted vibrational modes for this compound would include:

C-H stretching vibrations of the pyridine and benzyl (B1604629) rings, typically appearing in the 3100-3000 cm⁻¹ region.

Aromatic C=C and C=N stretching vibrations within the pyridine and benzene rings, expected in the 1600-1400 cm⁻¹ range.

CH₂ bending and scissoring modes from the benzyl linker, anticipated around 1450 cm⁻¹.

C-S stretching vibrations , which are often weak and can be found in the 800-600 cm⁻¹ region.

C-Cl stretching vibrations for both the pyridine and benzyl rings, which are strong and typically observed in the 1100-600 cm⁻¹ range, with the exact position depending on the substitution pattern.

A data table of predicted significant FTIR peaks is presented below.

| Predicted Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment |

| ~3080-3050 | Medium | Aromatic C-H stretch (pyridine and benzyl rings) |

| ~2920 | Weak | Methylene (-CH₂-) symmetric stretch |

| ~1580 | Strong | Aromatic C=C/C=N ring stretching (pyridine) |

| ~1490 | Strong | Aromatic C=C ring stretching (benzyl) |

| ~1450 | Medium | Methylene (-CH₂-) scissoring |

| ~1100 | Strong | C-Cl stretch (4-chlorobenzyl) |

| ~1050 | Strong | C-Cl stretch (4-chloropyridine) |

| ~750 | Medium | C-S stretch |

| ~820 | Strong | Aromatic C-H out-of-plane bend (para-substituted benzyl) |

| ~780 | Strong | Aromatic C-H out-of-plane bend (substituted pyridine) |

Note: The values presented are hypothetical and representative of what would be expected from DFT calculations. Actual values would require a specific computational study.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to vibrations that involve a change in the polarizability of the molecule, such as those of symmetric and non-polar bonds.

For this compound, a theoretical Raman spectrum would highlight:

Symmetric ring breathing modes of the pyridine and benzyl rings, which typically give rise to strong Raman signals.

C-S stretching vibrations , which can be more prominent in Raman than in FTIR spectra.

C-Cl stretching vibrations , which are also Raman active.

A table of predicted prominent Raman shifts is provided below.

| Predicted Raman Shift (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment |

| ~3070 | Strong | Aromatic C-H stretch (symmetric) |

| ~1600 | Medium | Aromatic ring stretching |

| ~1010 | Very Strong | Symmetric ring breathing mode (benzyl) |

| ~995 | Strong | Symmetric ring breathing mode (pyridine) |

| ~750 | Medium | C-S stretch |

| ~650 | Strong | C-Cl in-plane deformation |

Note: These values are illustrative and would be determined through computational analysis.

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

While computational methods can predict likely crystal structures, single-crystal X-ray diffraction is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although no experimental crystal structure for this compound is publicly available, we can discuss the anticipated findings from such an analysis based on the structures of related molecules.

Based on crystal structure predictions and data from similar thio-substituted pyridine derivatives, this compound would likely crystallize in a common, relatively low-symmetry crystal system such as monoclinic or orthorhombic. The specific space group would be determined by the symmetry elements present in the crystal lattice. For instance, a monoclinic system with a P2₁/c space group is frequently observed for such organic molecules.

| Predicted Crystallographic Parameter | Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c (Monoclinic) or Pbca (Orthorhombic) |

Note: These are common predictions for organic molecules of this type.

The packing of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For this compound, the following interactions would be anticipated to play a significant role in the supramolecular assembly:

π-π stacking: The aromatic pyridine and benzyl rings are likely to engage in offset face-to-face or edge-to-face π-π stacking interactions, which are crucial for the stability of the crystal packing.

C-H···π interactions: Hydrogen atoms of the methylene bridge or the aromatic rings could interact with the electron-rich π-systems of adjacent molecules.

Halogen bonding: The chlorine atoms on both the pyridine and benzyl rings could act as halogen bond donors, interacting with the nitrogen atom of the pyridine ring or the sulfur atom of a neighboring molecule.

Chemical Reactivity and Derivatization Strategies of 4 Chloro 2 4 Chlorobenzyl Thio Pyridine

Reaction Mechanisms Involving the Pyridine (B92270) Ring

The pyridine ring in 4-Chloro-2-((4-chlorobenzyl)thio)pyridine is an electron-deficient aromatic system, a characteristic that fundamentally governs its reactivity. The presence of the electronegative nitrogen atom significantly influences the electron density distribution within the ring, making it susceptible to certain types of reactions while being resistant to others.

Nucleophilic Aromatic Substitution on the Pyridine Core

The electron-deficient nature of the pyridine ring activates it towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen atom. stackexchange.com In the case of this compound, the chlorine atom at the C4 position is a viable leaving group and is activated for displacement by nucleophiles.

The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com This intermediate is resonance-stabilized, with the negative charge delocalized over the ring and, crucially, onto the electronegative nitrogen atom. This stabilization is a key factor that lowers the activation energy for the reaction. stackexchange.com In the subsequent step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

A variety of nucleophiles can be employed to displace the C4-chloro group, leading to a diverse range of derivatives. The reactivity of the C2 position, which bears the thioether group, is also a consideration, although the thioether is generally a less facile leaving group than chloride under typical SNAr conditions. However, in some cases involving pyrimidine (B1678525) analogues, displacement of a methylthio group by strong nucleophiles has been observed. rsc.org

| Nucleophile | Reagent Example | Potential Product | Reference Reaction Class |

|---|---|---|---|

| Amine | Aniline, Piperidine | 4-Amino-2-((4-chlorobenzyl)thio)pyridine derivative | Amination of halopyridines nih.gov |

| Alkoxide | Sodium methoxide | 4-Methoxy-2-((4-chlorobenzyl)thio)pyridine | Alkoxylation of halo-N-heterocycles rsc.org |

| Thiolate | Sodium thiophenoxide | 4-(Phenylthio)-2-((4-chlorobenzyl)thio)pyridine | Thiolation of halopyridines chemrxiv.org |

| Hydroxide | Potassium hydroxide | 2-((4-Chlorobenzyl)thio)pyridin-4-one | Hydrolysis of chloropyridines quimicaorganica.org |

Electrophilic Substitution on the Pyridine Ring

In contrast to its reactivity with nucleophiles, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.org The ring nitrogen acts as a powerful electron-withdrawing group, reducing the electron density of the ring carbons and making them less attractive to electrophiles. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, creating a pyridinium (B92312) cation. This positive charge further deactivates the ring to an extreme degree, making direct electrophilic substitution nearly impossible. wikipedia.orgresearchgate.net

The substituents already present—a chloro group at C4 and a thioether at C2—are also deactivating and ortho-, para-directing. However, the overriding deactivating effect of the ring nitrogen dominates. If a reaction were forced under drastic conditions, substitution would be predicted to occur at the C3 or C5 positions, which are meta to the nitrogen and least deactivated. youtube.com

A more viable strategy for achieving electrophilic substitution is through the corresponding Pyridine N-oxide. The N-oxide derivative can be prepared by treating the parent pyridine with an oxidizing agent like a peroxy acid. The resulting N-oxide is significantly more reactive towards EAS than the parent pyridine. The oxygen atom can donate electron density back into the ring, activating it, particularly at the C4 position. wikipedia.orgyoutube.com Following electrophilic substitution, the N-oxide functionality can be removed by reduction (e.g., with PCl3 or H2/catalyst) to restore the pyridine ring. youtube.com

Transformations at the Thioether Linkage

The thioether bond is another key functional group that offers significant opportunities for derivatization through oxidation, cleavage, or modification.

Oxidation of the Sulfur Atom

The sulfur atom of the thioether linkage is susceptible to oxidation, allowing for the stepwise formation of the corresponding sulfoxide (B87167) and sulfone. These reactions increase the oxidation state of the sulfur and significantly alter the electronic and physical properties of the molecule.

The oxidation to a sulfoxide is typically achieved using mild oxidizing agents. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net Other oxidants such as hydrogen peroxide (H2O2) can also be employed, sometimes with a catalyst. researchgate.net The reaction is generally selective, and conditions can be controlled to favor the formation of the sulfoxide.

Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing agents or more forcing conditions. Reagents like potassium permanganate (B83412) (KMnO4) or an excess of m-CPBA or H2O2 at elevated temperatures can accomplish this second oxidation step. chemrxiv.org The resulting sulfone is a stable, electron-withdrawing group that can influence the reactivity of the rest of the molecule.

| Reagent | Typical Product | Comments | Reference Reaction Class |

|---|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Sulfoxide | Mild conditions, generally high yield. | Oxidation of thiophenes researchgate.net |

| Hydrogen Peroxide (H2O2) | Sulfoxide or Sulfone | Often requires a catalyst; stoichiometry and conditions determine the product. | Oxidation of thiophene (B33073) derivatives researchgate.net |

| Potassium Permanganate (KMnO4) | Sulfone | Strong oxidant, typically leads to the fully oxidized product. | Oxidation of 2-thiopyridines chemrxiv.org |

| Ozone (O3) | Sulfoxide or Sulfone | Powerful oxidant; product depends on reaction conditions. | General thioether oxidation |

Cleavage and Formation of Thioether Bonds

The formation of the thioether linkage in this compound is conceptually derived from the reaction between a sulfur nucleophile and a suitable electrophile. A plausible synthetic route involves the S-alkylation of 4-chloro-2-mercaptopyridine with 4-chlorobenzyl chloride. This reaction is a standard method for forming thioether bonds. prepchem.com

Conversely, the C–S bonds of the thioether are susceptible to cleavage under specific reductive or oxidative conditions. The benzylic C(sp³)–S bond is particularly prone to cleavage. For instance, metal-free methods using reagents like N-bromosuccinimide (NBS) have been shown to mediate the selective cleavage of C(sp³)–S bonds in benzyl (B1604629) thioethers. Reductive cleavage using dissolving metals, such as sodium in liquid ammonia (B1221849) or HMPA, is another classic method for cleaving benzyl thioethers. researchgate.net These reactions typically generate the corresponding thiol (in this case, 4-chloro-2-mercaptopyridine) and a derivative of the benzyl group.

Reactivity of the Chlorobenzyl Moiety

The 4-chlorobenzyl group provides a third distinct site for chemical modification. The reactivity centers on the aryl chloride on the benzene (B151609) ring and the benzylic C-H bonds of the methylene (B1212753) bridge.

The chlorine atom on the benzyl ring is an aryl chloride and can participate in various transition-metal-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalytic systems have enabled their effective use. For example, Suzuki-Miyaura coupling reactions using a palladium catalyst can couple the aryl chloride with boronic acids or esters to form new C–C bonds, yielding biaryl methane (B114726) structures. nih.govacs.org Similarly, Buchwald-Hartwig amination can be used to replace the chlorine with an amine, and other coupling reactions like Sonogashira or Heck could also be envisioned with appropriate catalysts and conditions. acs.org

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Reference Reaction Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)2 / Phosphine (B1218219) ligand | C-C bond (Biaryl methane derivative) | Coupling with benzyl esters nih.govacs.org |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst / Ligand / Base | C-N bond (Aryl amine derivative) | Amination of aryl halides acs.org |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst / Cu(I) cocatalyst | C-C bond (Alkynyl derivative) | General cross-coupling |

Additionally, the benzylic C–H bonds of the methylene group (-CH2-) are activated by the adjacent aromatic ring and sulfur atom. These positions can be susceptible to radical reactions or oxidation. Under certain conditions, functionalization of the benzylic position can occur, for instance, through copper-catalyzed C-H coupling with alcohols to form ethers, representing a modern approach to derivatization. chemrxiv.org

Halogen Atom Reactivity (e.g., Suzuki Coupling)

The chlorine atom at the C4 position of the pyridine ring is a prime site for nucleophilic aromatic substitution and, more significantly, for transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds.

In the context of this compound, the C4-chloro group can be readily displaced by various aryl, heteroaryl, or alkyl groups using a palladium catalyst, a base, and a corresponding boronic acid or boronic ester. The electron-deficient nature of the pyridine ring enhances its reactivity in such coupling reactions compared to analogous benzene halides. researchgate.net The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. Systems involving palladium acetate (B1210297) or palladium(II) chloride with phosphine ligands like triphenylphosphine (B44618) are commonly employed. researchgate.net For more challenging couplings, specialized ligand systems, such as those based on N-heterocyclic carbenes (NHCs), can offer improved reactivity and broader substrate scope. nih.gov

Research on dichloropyridines has shown that selectivity can be controlled by the choice of ligand and reaction conditions. nih.gov For instance, in a 2,4-dichloropyridine (B17371) system, specific palladium/NHC catalyst systems can selectively promote coupling at the C4 position while leaving the C2 position untouched. nih.gov This principle suggests that the C4-chloro group in the target molecule is a highly accessible handle for diversification.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-heteroarenes

| Catalyst System | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Reflux | C-C bond formation researchgate.netmdpi.com |

| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Benzene/Ethanol/Water | 80 °C | Arylation of halopyrimidines researchgate.net |

| Pd/IPr (NHC Ligand) | K₃PO₄ | Dioxane | Room Temp. - 75 °C | C4-selective coupling of dichloropyridines nih.gov |

Benzyl Carbon Reactivity

The benzyl carbon atom, situated between the sulfur atom and the 4-chlorophenyl ring, is another potential site for chemical reactions. While the C-S bond in benzyl thioethers is generally stable, the adjacent sulfur and aromatic ring can influence the reactivity of the benzylic C-H bonds.

Reactions at the benzylic position often involve radical processes or oxidation. For instance, benzylic C-H bonds can be subject to oxidation to form a carbonyl group under specific oxidative conditions. Furthermore, the thioether linkage itself can be targeted. Oxidation of the sulfur atom to a sulfoxide or sulfone would significantly alter the electronic properties of the molecule and could facilitate subsequent elimination or substitution reactions at the benzylic carbon.

The C-S bond can also be cleaved under certain reductive or catalytic conditions. However, derivatization strategies more commonly focus on reactions that maintain the core thioether structure, leveraging the stability of the C-S bond while modifying other parts of the molecule. researchgate.net

Functional Group Interconversion Strategies

Functional group interconversion allows for the transformation of existing substituents into new functionalities, providing pathways to novel analogues. wikipedia.org For this compound, these strategies can be applied to both the pyridine and benzyl portions of the molecule.

Modification of Pyridine Substituents

The substituents on the pyridine ring—the C4-chloro group and the C2-thioether—are the primary targets for interconversion.

C4-Chloro Group: Beyond cross-coupling, the chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr). Due to the electron-withdrawing nature of the pyridine nitrogen, halopyridines readily react with various nucleophiles. nih.gov This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, to replace the chlorine atom. This method is particularly useful for late-stage functionalization of complex molecules. nih.gov

C2-Thioether Group: The thioether linkage can be oxidized to a sulfoxide (R-S(O)-R') or a sulfone (R-S(O)₂-R'). These transformations dramatically change the electronic influence of the substituent from electron-donating (thioether) to strongly electron-withdrawing (sulfone). This electronic modulation can, in turn, alter the reactivity of the pyridine ring, particularly the susceptibility of the C4-position to nucleophilic attack.

Derivatization at the Benzyl Position

The 4-chlorobenzyl group offers two main sites for derivatization: the aromatic ring and the benzylic carbon.

Aromatic Ring Modification: The chlorine atom on the benzyl ring can participate in its own set of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This would require careful selection of catalytic systems to achieve selectivity between the C4-Cl on the pyridine and the C4'-Cl on the benzyl ring. Generally, the chloro group on the electron-poor pyridine ring is expected to be more reactive in palladium-catalyzed cross-coupling reactions than the chloro group on the more electron-rich chlorobenzene (B131634) ring.

Benzylic Position: While direct functionalization of the benzylic C-H bonds is challenging, the thioether moiety can be used to direct reactions. For instance, formation of a sulfonium (B1226848) salt by alkylation of the sulfur atom would create a good leaving group, enabling nucleophilic substitution at the benzylic carbon.

Catalyzed Reactions for Diversification

Catalysis is essential for unlocking the full potential of this compound as a scaffold for chemical diversification. Various catalyzed reactions can be employed to modify the molecule at its key reactive sites.

Palladium-Catalyzed Reactions: As discussed, palladium catalysis is the cornerstone for modifying the C4-Cl position. Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and related cross-coupling reactions allow for the installation of a vast array of substituents. acs.orgrsc.org The choice of ligands, bases, and solvents can be tuned to optimize these transformations for specific substrates. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are widely used in C-S bond formation and can also play a role in the modification of thioethers. nih.gov For instance, copper-catalyzed reactions could be employed to couple different thiols at the C2 position if the existing thioether were first cleaved, or to facilitate coupling reactions at the benzyl C-Cl bond under specific conditions. researchgate.net

Cobalt-Catalyzed Reactions: Cobalt complexes have also been shown to catalyze the cross-coupling of chloropyridines with Grignard reagents, offering an alternative to palladium-based systems for forming C-C bonds at the C4 position. oup.com

Table 2: Catalyzed Reactions for Potential Diversification

| Reaction Type | Catalytic System | Target Site | Potential Transformation |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) or Pd(II) complexes | C4-Cl (Pyridine) | C-C bond formation (arylation, alkylation) researchgate.netnih.gov |

| Buchwald-Hartwig Amination | Pd(0) complexes / Ligands | C4-Cl (Pyridine) | C-N bond formation (amination) acs.org |

| Nucleophilic Substitution | Base or Lewis Acid | C4-Cl (Pyridine) | C-O, C-S, C-N bond formation nih.gov |

| Thioether Oxidation | Oxidizing agents | C2-Thioether | Formation of sulfoxide or sulfone |

Future Research Directions and Advanced Applications in Chemical Synthesis

Exploration of Unconventional Synthetic Routes

While the traditional synthesis of pyridine (B92270) thioethers often involves nucleophilic aromatic substitution (SNAr) reactions, future research could focus on more innovative and efficient methodologies. Unconventional routes may offer advantages in terms of yield, regioselectivity, and functional group tolerance.

Transition-Metal-Catalyzed Cross-Coupling: Palladium-catalyzed C–S bond formation reactions have become a powerful tool in organic synthesis for creating aryl sulfides under mild conditions. rsc.orgacs.org Future work could adapt these methods, for instance, by coupling 2,4-dichloropyridine (B17371) with 4-chlorobenzylthiol using a suitable palladium catalyst and ligand system. This approach could offer a more controlled and potentially higher-yielding alternative to direct substitution.

Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative. Cytochrome P450 monooxygenases, for example, have been shown to catalyze the formation of intramolecular C-S bonds in the biosynthesis of certain secondary metabolites. imb.com.cn Research into engineering or discovering enzymes capable of catalyzing the intermolecular C(sp2)-S bond formation between a pyridine core and a benzylthiol derivative could lead to a highly sustainable synthetic route.

Photochemical Methods: Recent advances in photochemistry have enabled novel bond formations. A potential route could involve a photochemical process where a pyridine-based radical intermediate reacts with a sulfur-based coupling partner. Photochemical activation could provide a pathway that avoids harsh reagents and high temperatures. acs.org

| Synthetic Route | Key Reagents/Conditions | Potential Advantages | Research Challenges |

|---|---|---|---|

| Conventional SNAr | 2,4-Dichloropyridine, 4-Chlorobenzylthiol, Strong Base (e.g., NaH) | Straightforward, established methodology | Potential for side reactions, regioselectivity issues |

| Palladium-Catalyzed Coupling | Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), Base | High functional group tolerance, mild conditions, improved regioselectivity rsc.org | Catalyst cost and optimization, ligand sensitivity |

| Enzymatic C-S Formation | Engineered Cytochrome P450 or other enzymes | High stereoselectivity and regioselectivity, environmentally friendly imb.com.cn | Enzyme discovery and engineering, substrate scope limitations |

| Photochemical Synthesis | Photoinitiator, specific wavelength light source (e.g., 370 nm LED) | Mild, ambient temperature conditions, unique reactivity pathways acs.org | Quantum yield, control of side reactions, specialized equipment |

Development of Novel Derivatization Methods for Chemical Libraries

The structure of 4-Chloro-2-((4-chlorobenzyl)thio)pyridine offers multiple sites for derivatization, making it an excellent scaffold for the generation of chemical libraries for screening purposes. The pyridine ring system is a common motif in pharmaceuticals and agrochemicals, underscoring the value of its derivatives. nbinno.comnih.gov

Key derivatization sites include:

C4-Chloro Position: This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups, including amines, alcohols, and thiols. The reactivity of chloropyridines in SNAr reactions is well-established. nih.gov

Pyridine Nitrogen: The nitrogen atom can be quaternized to form pyridinium (B92312) salts or oxidized to form N-oxides. Pyridine N-oxides can then be used to direct further functionalization at the C2 or C6 positions. nih.govresearchgate.net

Aromatic Rings: Both the pyridine and chlorobenzyl rings can undergo electrophilic aromatic substitution, although the pyridine ring is generally deactivated. More advanced C-H activation or cross-coupling methodologies could be employed for more controlled functionalization. nih.gov

Thioether Linkage: The sulfur atom can be oxidized to form sulfoxides or sulfones, which would significantly alter the electronic properties and geometry of the molecule.

| Reaction Site | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| C4-Position (Cl) | Nucleophilic Aromatic Substitution (SNAr) | R-NH2, R-OH, R-SH | Amines, Ethers, Thioethers |

| Pyridine Nitrogen | Quaternization | Alkyl Halides (e.g., CH3I) | Pyridinium Salt |

| Pyridine Nitrogen | N-Oxidation | m-CPBA | Pyridine-N-oxide |

| Thioether Sulfur | Oxidation | H2O2, Oxone | Sulfoxide (B87167), Sulfone |

| Aromatic C-H Bonds | Palladium-Catalyzed C-H Activation/Arylation | Aryl Halides, Pd Catalyst | Biaryl Structures |

Application as a Precursor in Complex Molecule Synthesis

The functional handles on this compound make it a valuable precursor for constructing more elaborate molecular architectures. The chloro group at the C4 position is particularly useful for transition-metal-catalyzed cross-coupling reactions.

For example, after a potential SNAr reaction at the C4 position to introduce a new functional group, the remaining chloro group on the benzyl (B1604629) ring could be used in Suzuki, Stille, or Negishi cross-coupling reactions to form new carbon-carbon bonds. This sequential, site-selective functionalization allows for the controlled and predictable assembly of complex molecules. The ability to functionalize pyridines at positions remote from the nitrogen atom is a significant challenge in organic synthesis, and precursors like this offer a strategic advantage. nih.gov

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the behavior and properties of molecules, guiding experimental design and saving resources. For this compound, advanced theoretical modeling could provide significant insights.

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's electronic structure. Calculations of frontier molecular orbitals (HOMO and LUMO) can predict sites of electrophilic and nucleophilic attack, helping to rationalize and predict the outcomes of derivatization reactions. mdpi.com Furthermore, modeling potential reaction pathways, such as the transition states for SNAr reactions, can help optimize reaction conditions. A study on the related compound 8-chloro-3-((3-chlorobenzyl)thio)- researchgate.netmdpi.comontosight.aitriazolo[4,3-a]pyridine demonstrated good agreement between experimental X-ray data and DFT-calculated geometries, validating the use of these methods for this class of compounds. mdpi.com

Molecular Docking: If derivatives of this scaffold are explored for biological activity, molecular docking studies could predict their binding affinity and orientation within the active site of a target protein. Such studies have been used to rationalize the activity of other pyridine derivatives as potential anticancer agents. nih.gov

| Modeling Technique | Parameter/Property to be Calculated | Application/Insight Gained |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO Energies, Electrostatic Potential Maps | Prediction of reactivity and regioselectivity mdpi.com |

| DFT (Transition State) | Activation Energies of Reaction Pathways | Mechanistic understanding and optimization of synthetic routes |

| Molecular Docking | Binding Affinity, Pose Prediction | Evaluation of potential biological activity, guiding design of derivatives nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Critical Points, Electron Density | Analysis of non-covalent interactions and bond character |

Integration in Material Science Research as a Building Block

The field of material science could benefit from the unique coordination capabilities of this compound. As a ligand, it possesses multiple potential coordination sites: the pyridine nitrogen and the thioether sulfur atom. This allows it to act as a bridging or chelating ligand in the formation of coordination polymers and metal-organic frameworks (MOFs).

Research on the related ligand 4-(4-chlorobenzyl)pyridine (B1583355) has shown that it can form coordination polymers with cobalt(II) thiocyanate, resulting in materials with interesting magnetic properties, such as single-chain magnet behavior. bohrium.comresearchgate.net The introduction of the thioether group in this compound provides an additional soft donor site (sulfur) that can coordinate to different types of metal ions compared to the harder pyridine nitrogen. This dual-donor capability could be exploited to create heterometallic or multidimensional coordination networks with novel magnetic, optical, or catalytic properties. Future research could involve reacting this compound with various transition metal salts to synthesize and characterize new functional materials.

Q & A

Q. What are the established synthetic routes for 4-Chloro-2-((4-chlorobenzyl)thio)pyridine, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 2-mercaptopyridine derivatives with 4-chlorobenzyl halides under basic conditions. For example:

- Reagents : Use 4-chlorobenzyl chloride and a thiol-containing pyridine precursor in dichloromethane or toluene .

- Base Selection : Sodium hydroxide or potassium carbonate neutralizes HCl byproducts, improving reaction efficiency .

- Temperature : Elevated temperatures (60–80°C) enhance reaction rates but require reflux setups to avoid solvent loss .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) isolates the product. TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) monitors progress .

Q. Optimization Tips :

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Purity Analysis :

Q. Structural Confirmation :

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritation from chlorinated volatiles .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer : Discrepancies often arise from structural analogs or impurities. Strategies include:

- Comparative SAR Studies : Test analogs (e.g., replacing the thioether with sulfoxide) to isolate functional group contributions .

- Purity Reassessment : Verify impurities via LC-MS; even 2% contaminants (e.g., unreacted 4-chlorobenzyl chloride) can skew bioassays .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .

Q. What mechanistic insights explain the stability of the thioether bond under physiological conditions?

Methodological Answer :

- Computational Modeling : DFT studies reveal low electrophilicity at the sulfur atom due to resonance stabilization with the pyridine ring .

- Experimental Validation : Perform hydrolysis assays (pH 7.4 buffer, 37°C) with LC-MS monitoring. The thioether bond shows <5% degradation over 72 hours, confirming stability .

Q. How can structural modifications enhance this compound’s selectivity as a kinase inhibitor?

Methodological Answer :

- Scaffold Hybridization : Introduce a piperidine ring (as in 4-(4-chlorobenzyl)piperidine derivatives) to improve binding pocket interactions .

- Halogen Scanning : Replace chlorine with fluorine at the benzyl position to modulate electron-withdrawing effects and kinase affinity .

- Crystallography : Co-crystallize with target kinases (e.g., EGFR) to identify key hydrogen-bonding residues .

Q. What advanced techniques validate the compound’s role in modulating oxidative stress pathways?

Methodological Answer :

- ROS Assays : Use DCFH-DA probes in H₂O₂-treated cells; quantify fluorescence reduction (indicating antioxidant activity) .

- Gene Expression Profiling : RNA-seq analysis of Nrf2 pathway genes (e.g., HO-1, GST) confirms upregulation .

Data Contradiction Analysis Example

Issue : Conflicting cytotoxicity reports (IC₅₀ = 10 μM vs. 50 μM in MCF-7 cells).

Resolution Steps :

Re-synthesize Compound : Ensure identical synthetic conditions (e.g., reaction time, purification) .

Dose-Response Curves : Test across 5–100 μM with triplicate replicates.

Control for Batch Variability : Compare results from independent labs using shared reference samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.